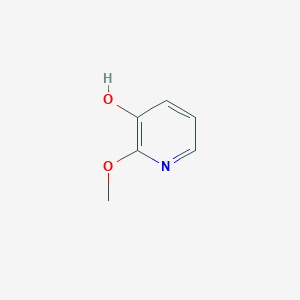

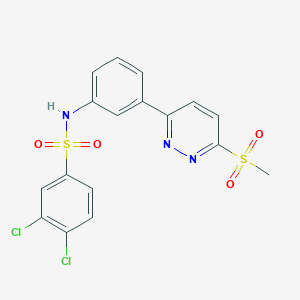

![molecular formula C22H24O5 B2764333 Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate CAS No. 866154-79-2](/img/structure/B2764333.png)

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, like Diethyl phenylmalonate, typically involves a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate . Methods using Caesium carbonate and copper (I) iodide have been developed to overcome this difficulty .Applications De Recherche Scientifique

Comprehensive Analysis of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate Applications

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of its applications in six distinct areas of research:

Medicine: Potential Therapeutic Agent: In the medical field, this compound has shown promise as a potential therapeutic agent. Its structure suggests that it could be useful in molecular docking studies, which are crucial for drug design and discovery . The presence of benzofuran within its structure indicates that it may have applications as an anti-diabetic and anti-cancer agent, as benzofuran derivatives are known to exhibit these activities .

Agriculture: Plant Growth and Protection: While direct applications in agriculture are not extensively documented, the chemical properties of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate suggest it could be synthesized for use in plant growth and protection. Its potential role in the synthesis of other compounds, such as pesticides or herbicides, could be explored further.

Material Science: Electronic and Optical Applications: This compound has been studied for its dielectric properties, which are essential in the development of electronic filters. Its negative photoconductive nature and the ability to form single crystals make it a candidate for use in thermal, optical, and mechanical applications within material science .

Environmental Science: Eco-Friendly Catalysts: In environmental science, the focus is on finding eco-friendly catalysts for chemical reactions. Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate could be investigated for its catalytic properties, especially in reactions that are benign to the environment .

Energy Production: High-Frequency Conversion Material: The compound’s structural properties suggest it could be useful in photonics, particularly as a high-frequency conversion material. This application is significant in the context of energy production, where efficient conversion materials are constantly sought after .

Chemical Synthesis: Intermediate for Complex Molecules: Finally, in chemical synthesis, Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate serves as an intermediate for the synthesis of more complex molecules. Its reactivity with Grignard reagents, for instance, could be harnessed to create a variety of indole derivatives with broad biological activities .

Propriétés

IUPAC Name |

diethyl 2-[[3-(4-ethylphenoxy)phenyl]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-4-16-10-12-18(13-11-16)27-19-9-7-8-17(14-19)15-20(21(23)25-5-2)22(24)26-6-3/h7-15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEPGHIGRRYGLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2764250.png)

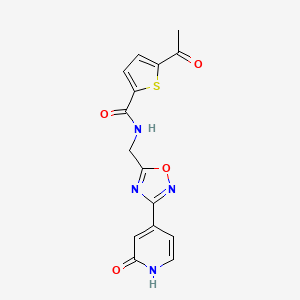

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)

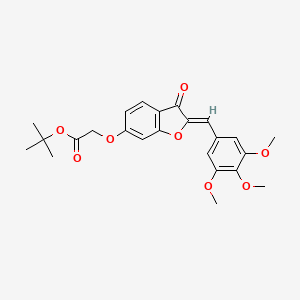

![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

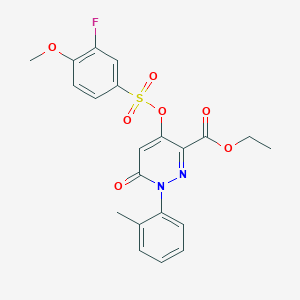

![N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2764264.png)

![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2764269.png)

![2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2764271.png)